Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate
Overview
Description
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the CAS Number: 26088-68-6 . It has a molecular weight of 243.31 . The IUPAC name for this compound is ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate and similar compounds has been a subject of research . For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Molecular Structure Analysis
The InChI code for Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is 1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3 . This code provides a specific representation of its molecular structure.Chemical Reactions Analysis
The chemical reactions involving Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate are complex and depend on the conditions and reactants used . For example, the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .Physical And Chemical Properties Analysis
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Heteroannulated Carbazoles
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has been utilized in chemical research, particularly in the synthesis of heteroannulated carbazoles. For instance, the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-ones with ethyl acetate resulted in compounds like 2-acetyl-1-hydroxycarbazole and 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. These substances were used to prepare isoxazolo- and pyrazolo-fused carbazoles, suggesting their utility in the synthesis of complex organic structures (Martin & Prasad, 2007).
Investigation in Photophysical Research
The compound has also found application in photophysical research. A study investigated the photophysical properties of Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), a derivative of Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate. This research revealed the solvatochromic behavior of ECPC and its potential as a probe for determining the critical micelle concentrations of surfactants in organized media, demonstrating its significance in the study of molecular interactions in various solvents (Alsharif et al., 2018).
Role in Antimicrobial and Antioxidant Research
Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate derivatives have been synthesized and tested for their biological activities, such as antimicrobial and antioxidant properties. For example, novel carbazole-based β-diketones and pyrazole derivatives exhibited significant antibacterial and antifungal activities, underscoring their potential application in the development of new antimicrobial agents (Kadnor et al., 2018).
Safety And Hazards
This compound is associated with several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .
properties
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBGKURGKHUBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300276 | |
Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |
CAS RN |
26088-68-6 | |
Record name | NSC135815 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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